Z-Gly-gly-leu-amc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-leu-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-gly-leu-amc primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases and peptidases, which cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin or proteasome complexes.
Conditions: Typically, the reactions are carried out in buffered solutions at physiological pH and temperature (37°C).
Major Products
The major product of the enzymatic cleavage of this compound is the fluorescent compound 7-amido-4-methylcoumarin (AMC), which can be detected using a spectrophotometer .
Scientific Research Applications
Z-Gly-gly-leu-amc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Gly-gly-leu-amc involves its cleavage by proteases. The protease recognizes the peptide sequence and cleaves the bond between the leucine and AMC, releasing the fluorescent AMC moiety. This fluorescence can be measured to quantify protease activity .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-gly-phe-amc: Another fluorogenic peptide substrate used for similar applications.
Suc-LLVY-AMC: A substrate for the chymotrypsin-like activity of the proteasome.
Boc-LRR-AMC: Used to measure trypsin-like activity of the proteasome.
Uniqueness
Z-Gly-gly-leu-amc is unique due to its specific recognition by chymotrypsin-like proteases, making it a valuable tool for studying proteasome activity and related biological processes .
Properties
Molecular Formula |
C28H32N4O7 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)/t22-/m0/s1 |
InChI Key |
WWRUTMQQQWGCPG-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.